

Technical Support Center: Cryopreservation of NPC43 Cells

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Compound of Interest

Compound Name: NPC43

Cat. No.: B1193312

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This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the successful cryopreservation of **NPC43** neural progenitor cells.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell density for freezing **NPC43** cells?

A1: For optimal post-thaw viability, it is recommended to freeze neural progenitor cells (NPCs) at a concentration of 2×10^6 to 2.4×10^6 viable cells/mL.[1][2] Freezing cells at a density of no less than 1×10^6 cells per vial is also suggested.[3]

Q2: What is the recommended cryopreservation medium for **NPC43** cells?

A2: A common and effective cryopreservation medium consists of 90% complete culture medium (e.g., StemPro® NSC SFM without growth factors) and 10% dimethyl sulfoxide (DMSO).[1][2] Alternatively, commercially available serum-free freezing media, such as STEMdiff™ Neural Progenitor Freezing Medium or CryoStor® CS10, can be used and have been shown to yield high recovery rates.[4][5][6]

Q3: What is the ideal cooling rate for cryopreserving **NPC43** cells?

A3: A slow and controlled cooling rate of approximately -1°C per minute is ideal for freezing most cell types, including neural progenitors.[5] This can be achieved using a controlled-rate

freezer or an isopropanol-containing freezing container (e.g., Mr. Frosty) placed in a -80°C freezer.[5]

Q4: How should I thaw my cryopreserved **NPC43** cells?

A4: Rapid thawing is crucial for cell viability. Transfer the cryovial from liquid nitrogen to a 37°C water bath and gently swirl until just thawed.[4][7] It is important to minimize the cells' exposure to the cryoprotectant at warmer temperatures.

Q5: For how long can I store my **NPC43** cells at -80°C?

A5: For long-term storage and to maintain optimal viability, it is highly recommended to transfer the cryovials to a liquid nitrogen tank (-135°C to -196°C) after the initial freezing period at -80°C.[5] Storage at -80°C is suitable for a minimum of 4 hours to overnight before transferring to liquid nitrogen, but long-term storage at this temperature can lead to a decline in cell viability over time.[4][5]

Experimental Protocols

Protocol 1: Cryopreservation of NPC43 Cells

Materials:

- Complete culture medium (appropriate for **NPC43** cells)
- Cryoprotectant: Dimethyl sulfoxide (DMSO) or a commercial freezing medium (e.g., CryoStor® CS10)[4]
- Sterile, 2 mL cryogenic vials
- Controlled-rate freezing container (e.g., Mr. Frosty)
- Isopropanol (for Mr. Frosty)
- Water bath at 37°C
- Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

- Preparation of Freezing Medium:
 - Option A (Lab-made): Prepare a freezing medium consisting of 90% complete culture medium and 10% DMSO.[8] Ensure the medium is chilled to 4°C before use.
 - Option B (Commercial): Use a pre-formulated, chilled (4°C) cryopreservation medium like CryoStor® CS10.[4]
- Cell Harvesting:
 - Culture **NPC43** cells until they reach 80-90% confluency.[1]
 - Aspirate the culture medium and wash the cells with a sterile phosphate-buffered saline (PBS) solution.
 - Dissociate the cells using a gentle enzyme such as TrypLE™ Select, being careful not to over-incubate (no more than 2 minutes is recommended to avoid cell death).[1]
 - Neutralize the dissociation agent with complete culture medium and collect the cell suspension in a sterile conical tube.
- Cell Counting and Centrifugation:
 - Perform a viable cell count using a hemocytometer and trypan blue exclusion to ensure viability is above 75%.[8]
 - Centrifuge the cell suspension at 300 x g for 3-5 minutes.[3]
 - Carefully aspirate the supernatant, leaving a cell pellet.
- Resuspension and Aliquoting:
 - Gently resuspend the cell pellet in the chilled freezing medium to a final concentration of $1-2.4 \times 10^6$ viable cells/mL.[1][3]
 - Quickly aliquot 1 mL of the cell suspension into pre-labeled cryogenic vials.[3]
- Freezing:

- Place the cryogenic vials into a controlled-rate freezing container (e.g., Mr. Frosty) that has been filled with isopropanol and is at room temperature.[3][4]
- Place the freezing container in a -80°C freezer for at least 4 hours, or overnight. This ensures a cooling rate of approximately -1°C/minute.[4]
- Long-Term Storage:
 - Transfer the vials to a liquid nitrogen vapor phase storage tank for long-term preservation. [5]

Protocol 2: Thawing of Cryopreserved NPC43 Cells

Procedure:

- Preparation:
 - Warm the appropriate complete culture medium in a 37°C water bath.
- Rapid Thawing:
 - Quickly transfer the cryovial from liquid nitrogen storage to the 37°C water bath.[4]
 - Gently swirl the vial until only a small ice crystal remains.
- Washing and Plating:
 - Wipe the outside of the vial with 70% ethanol to sterilize it.
 - Slowly transfer the cell suspension from the cryovial into a sterile conical tube containing 5-10 mL of pre-warmed complete culture medium.[4] This helps to dilute the DMSO, which is toxic to cells at higher temperatures.[9]
 - Centrifuge the cell suspension at 110 x g for 8 minutes.[4]
 - Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
 - Plate the cells onto a new culture vessel at the desired density.

Data Presentation

Table 1: Recommended Cryopreservation Parameters for Neural Progenitor Cells

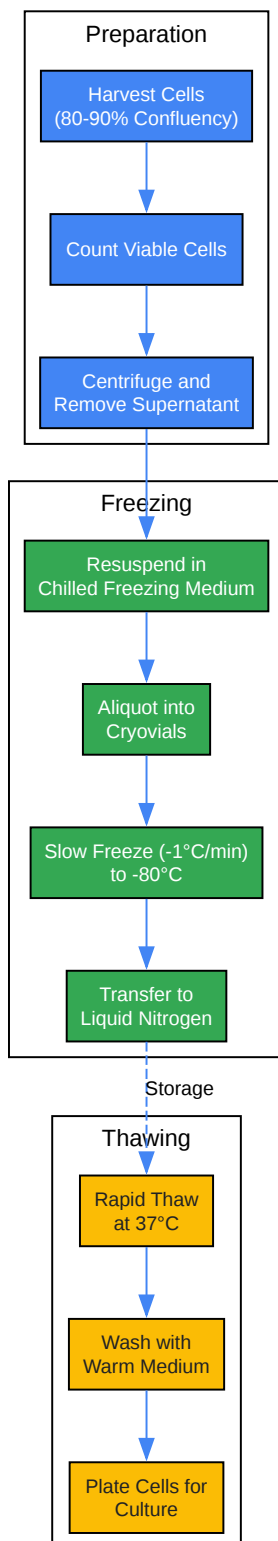
Parameter	Recommended Value	Source(s)
Cell Density for Freezing	1×10^6 - 2.4×10^6 cells/mL	[1] [2] [3]
Cryoprotectant (DMSO)	10% (v/v) in culture medium	[1] [2]
Cooling Rate	-1°C / minute	[5] [10]
Thawing Temperature	37°C (rapid thaw)	[7]
Long-Term Storage Temp.	-135°C to -196°C (Liquid Nitrogen)	[5]

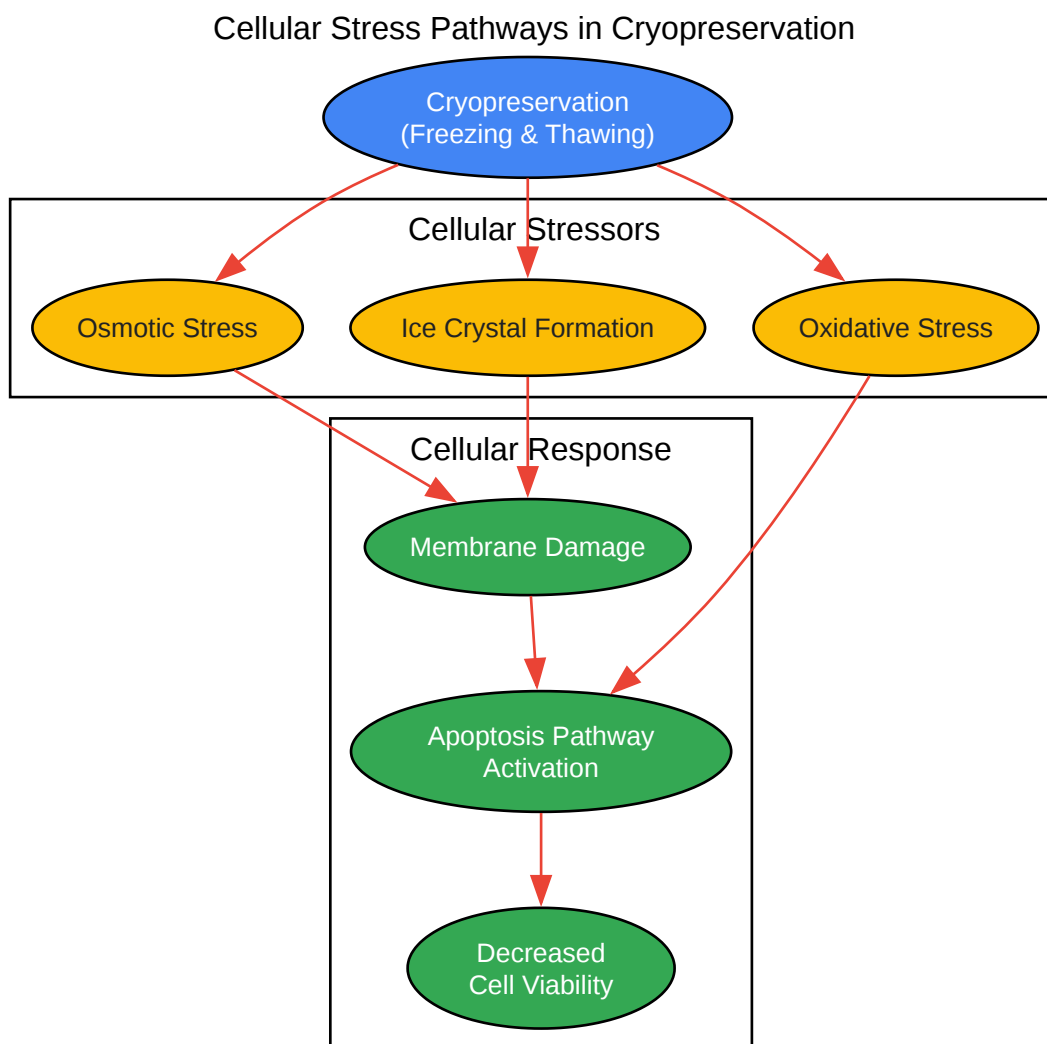
Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low post-thaw cell viability	- Suboptimal freezing rate (too fast or too slow)- High concentration or prolonged exposure to DMSO at room temperature- Cells were not healthy or were overgrown at the time of freezing- Improper thawing technique (too slow)	- Use a controlled-rate freezing container to ensure a -1°C/minute cooling rate.- Work quickly once cells are resuspended in freezing medium and keep the medium chilled.- Freeze cells during their logarithmic growth phase and ensure high viability (>75%) before freezing. [8] - Thaw vials rapidly in a 37°C water bath.
Cell clumping after thawing	- Over-digestion with dissociation enzymes- Presence of dead cells releasing DNA	- Minimize incubation time with dissociation enzymes (e.g., TrypLE™).- Add a small amount of DNase to the cell suspension after thawing to break down extracellular DNA.
Neurospheres have necrotic cores	- Neurospheres grew too large (>200 µm) before cryopreservation.	- Cryopreserve neurospheres when they reach a diameter of 100-150 µm. [4]
Reduced differentiation potential post-thaw	- Stress during the freeze-thaw cycle- Genetic drift during extended culture	- Ensure optimal cryopreservation and thawing procedures are followed.- Use low-passage cells for creating cell banks.

Visualizations

Cryopreservation and Thawing Workflow for NPC43 Cells

[Click to download full resolution via product page](#)Caption: Workflow for **NPC43** cell cryopreservation.



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Caption: Cryopreservation-induced cellular stress.

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References

- 1. Cryopreserving Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Cryopreserving Neural Stem Cells | Thermo Fisher Scientific - IT [thermofisher.com]
- 3. Cryopreservation of stem cell derived ventral midbrain neural progenitors [protocols.io]
- 4. stemcell.com [stemcell.com]
- 5. stemcell.com [stemcell.com]
- 6. stemcell.com [stemcell.com]
- 7. Cryopreservation of Human Midbrain Dopaminergic Neural Progenitor Cells Poised for Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Cryopreservation of undifferentiated and differentiated human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4 Tips for Successful Cryopreservation | Technology Networks [technologynetworks.com]
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